

Folic acid metabolic pathway in mammalian cells

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An In-Depth Technical Guide to the Folic Acid Metabolic Pathway in Mammalian Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a B vitamin, is a critical component of cellular metabolism in mammals. Its metabolic pathway is intricately linked to the synthesis of nucleotides, amino acids, and the universal methyl donor S-adenosylmethionine (SAM). This central role in biosynthesis and methylation makes the folate pathway a key target for therapeutic intervention, particularly in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the core **folic acid** metabolic pathway, presenting quantitative data on key enzymes, detailed experimental protocols for assessing pathway activity, and visualizations of the interconnected metabolic and experimental workflows.

Introduction to the Folic Acid Metabolic Pathway

Mammalian cells cannot synthesize folate de novo and therefore must obtain it from dietary sources.[1] **Folic acid** is the synthetic, oxidized form of folate used in supplements and fortified foods. Within the cell, **folic acid** is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[2][3] THF and its derivatives, collectively known as the folate pool, act as coenzymes in a series of one-carbon transfer reactions essential for cellular function.[4][5] These reactions are compartmentalized between the cytoplasm and mitochondria.[4]



The **folic acid** metabolic pathway is intrinsically linked with what is known as one-carbon metabolism. This metabolic network is responsible for the transfer of one-carbon units in various oxidation states (formyl, methenyl, methylene, and methyl groups). These one-carbon units are crucial for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine nucleotide essential for DNA synthesis and repair.[3] Furthermore, the pathway is vital for the remethylation of homocysteine to methionine, the precursor of SAM.[5][6] SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, playing a crucial role in epigenetic regulation and other cellular processes.[6][7]

Given its central role in cell proliferation, the **folic acid** pathway is a major target for anticancer drugs.[3] Methotrexate, a potent inhibitor of DHFR, disrupts the regeneration of THF, leading to the depletion of downstream metabolites and subsequent inhibition of DNA synthesis and cell division.[2][3]

Core Metabolic Pathway Cellular Uptake and Conversion of Folic Acid to Tetrahydrofolate

Folic acid and its derivatives are transported into mammalian cells via three primary mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).[8][9] Once inside the cell, **folic acid** is sequentially reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the NADPH-dependent enzyme dihydrofolate reductase (DHFR).[10][11]

One-Carbon Metabolism: The Folate and Methionine Cycles

THF serves as the acceptor of one-carbon units from various donors, primarily serine. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction occurs in both the cytoplasm (SHMT1) and mitochondria (SHMT2).[1]

5,10-CH2-THF is a central intermediate that can be directed into several pathways:



- Thymidylate Synthesis: It is used as a one-carbon donor by thymidylate synthase (TS) to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[12]
- Purine Synthesis: It can be oxidized to 10-formyl-THF, which is required for two steps in the de novo purine biosynthesis pathway.[1]
- Methionine Cycle: 5,10-CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF) by methylenetetrahydrofolate reductase (MTHFR).[7] 5-MTHF then donates its methyl group to homocysteine in a vitamin B12-dependent reaction catalyzed by methionine synthase, regenerating methionine.[5] Methionine is subsequently converted to SAM.[6]

Polyglutamylation

For intracellular retention and optimal enzymatic activity, foliates are converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS).[13] This process involves the addition of multiple glutamate residues to the foliate molecule.[14]

Quantitative Data

The following tables summarize key quantitative data for enzymes and inhibitors within the **folic acid** metabolic pathway.

Table 1: Enzyme Kinetic Parameters



Enzyme	Substrate(s	Km	Vmax	Cell/Tissue Source	Reference(s
Dihydrofolate Reductase (DHFR)	Dihydrofolate	~1 µM	-	Human	[15]
NADPH	~4 µM	-	Human	[15]	
Methylenetetr ahydrofolate Reductase (MTHFR)	5,10-CH2- THF	26 μΜ	-	Fibroblast	[16]
NADPH	30 μΜ	-	Fibroblast	[16]	
Serine Hydroxymeth yltransferase 1 (SHMT1)	L-Serine	1.5 mM	-	Human (recombinant)	[1][17]
Tetrahydrofol ate	0.1 mM	-	Human (recombinant)	[1][17]	
Serine Hydroxymeth yltransferase 2 (SHMT2)	L-Serine	0.8 mM	-	Human (recombinant)	[1][17]
Tetrahydrofol ate	0.05 mM	-	Human (recombinant)	[1][17]	
Folylpolygluta mate Synthetase (FPGS)	Methotrexate	30.3 μΜ	612 pmol/h/mL	Human Erythrocytes	[18]
Tetrahydrofol ate	0.81 μΜ	-	Human (recombinant)	[9]	
L-glutamate	201 μΜ	-	Human (recombinant)	[9]	



Table 2: Inhibitor Potency

Inhibitor	Target Enzyme	IC50	Cell Line/Source	Reference(s)
Methotrexate	Dihydrofolate Reductase (DHFR)	0.12 ± 0.07 μM	Human DHFR (enzymatic assay)	[6][15]
Methotrexate	Dihydrofolate Reductase (DHFR)	9.5 x 10 ⁻² μM	Daoy cells	[16]
Methotrexate	Dihydrofolate Reductase (DHFR)	3.5 x 10 ⁻² μM	Saos-2 cells	[16]
Methotrexate	Dihydrofolate Reductase (DHFR)	6.05 ± 0.81 nM	AGS cells	[13]
Methotrexate	Dihydrofolate Reductase (DHFR)	13.56 ± 3.76 nM	HCT-116 cells	[13]

Table 3: Intracellular Metabolite Concentrations



Metabolite	Concentration Range	Cell/Tissue Source	Reference(s)
S-adenosylmethionine (SAM)	85.5 ± 11.1 nmol/L	Human Plasma	[19]
S- adenosylhomocystein e (SAH)	13.3 ± 5.0 nmol/L	Human Plasma	[19]
Folic Acid (FA)	0.010 - 0.205 ng/mg protein	Human Lymphoblastoid Cell Lines	[20]
5- Methyltetrahydrofolate (5-MTHF)	0.006 - 0.471 ng/mg protein	Human Lymphoblastoid Cell Lines	[20]
Homocysteine (Hcy)	0.921 - 1.422 ng/mg protein	Human Lymphoblastoid Cell Lines	[20]

Experimental Protocols Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is based on the DHFR-catalyzed oxidation of NADPH to NADP+, which leads to a decrease in absorbance at 340 nm.[10][21] [22]

Materials:

- 96-well clear flat-bottom plate
- Spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm
- DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)



- DHFR Substrate (Dihydrofolic acid) solution
- NADPH solution
- Cell lysis buffer (e.g., RIPA buffer)
- Protein quantification assay (e.g., BCA assay)

Procedure:

- Sample Preparation: a. Harvest cells (e.g., 1 x 10⁶ cells) and wash with ice-cold PBS. b.
 Lyse cells in 100 μL of ice-cold DHFR Assay Buffer or cell lysis buffer on ice for 10 minutes.
 c. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cell lysate) and determine the protein concentration.
- Assay Setup: a. Prepare a standard curve using known concentrations of NADPH. b. In a 96-well plate, add 5-50 μL of cell lysate to each well and adjust the final volume to 100 μL with DHFR Assay Buffer. c. Prepare a sample background control for each sample by adding the same amount of lysate but substituting the DHFR substrate with DHFR Assay Buffer in step 4. d. Include a positive control (recombinant DHFR) and a negative control (assay buffer only).
- Reaction Initiation and Measurement: a. Add NADPH solution to all wells except the blank. b.
 Initiate the reaction by adding the DHFR substrate solution to all wells except the sample
 background controls. c. Immediately measure the absorbance at 340 nm in kinetic mode at
 room temperature, recording readings every 15-30 seconds for 10-20 minutes.
- Data Analysis: a. Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion
 of the kinetic curve. b. Subtract the rate of the sample background control from the rate of
 the corresponding sample. c. Use the NADPH standard curve to convert the rate of
 absorbance change to the amount of NADPH consumed per minute. d. Normalize the DHFR
 activity to the protein concentration of the cell lysate (e.g., in nmol/min/mg protein).

MTHFR Activity Assay in Cell Lysates

This protocol provides a general workflow for determining MTHFR activity.[23]



Materials:

- Cell culture of interest
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., containing protease inhibitors)
- Reaction buffer (specific composition depends on the detection method)
- Substrates: 5,10-methylenetetrahydrofolate and NADPH
- Detection system (e.g., HPLC with fluorescence detection)

Procedure:

- Cell Lysate Preparation: a. Harvest and wash cells with ice-cold PBS. b. Resuspend the cell
 pellet in lysis buffer and incubate on ice. c. Sonicate or use other methods to lyse the cells.
 d. Centrifuge to pellet debris and collect the supernatant. e. Determine the protein
 concentration of the lysate.
- Enzymatic Reaction: a. Pre-warm the reaction buffer to 37°C. b. In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing the substrates (5,10-methylenetetrahydrofolate and NADPH). c. Incubate at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
- Product Detection: a. Analyze the reaction mixture for the product, 5-methyltetrahydrofolate, using a suitable detection method such as HPLC with fluorescence detection.
- Calculation of Activity: a. Quantify the amount of product formed based on a standard curve.
 b. Calculate the MTHFR activity and normalize it to the protein concentration and incubation time.

Quantification of Intracellular Folates by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of various folate species within cells.[7][20][24]



Materials:

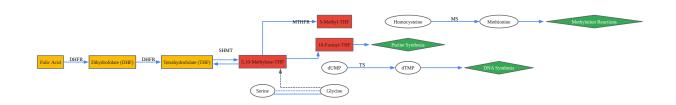
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Appropriate LC column (e.g., HILIC)
- Extraction buffer (e.g., containing antioxidants like ascorbic acid)
- Internal standards (stable isotope-labeled folate derivatives)
- Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

Procedure:

- Sample Extraction: a. Harvest a known number of cells and wash with cold PBS. b. Rapidly
 quench metabolism (e.g., with cold methanol). c. Extract foliates by adding extraction buffer
 containing internal standards. d. Lyse the cells (e.g., by sonication). e. Centrifuge to remove
 cell debris and collect the supernatant.
- LC-MS/MS Analysis: a. Inject the extracted sample onto the LC-MS/MS system. b. Separate
 the different folate species using a suitable chromatographic gradient. c. Detect and quantify
 each folate species based on its specific mass-to-charge ratio (m/z) and fragmentation
 pattern.
- Data Analysis: a. Generate standard curves for each folate species using known concentrations. b. Calculate the concentration of each folate in the sample by comparing its peak area to that of the corresponding internal standard and the standard curve. c.
 Normalize the folate concentrations to the cell number or total protein content.

Visualizations Folic Acid Metabolic Pathway



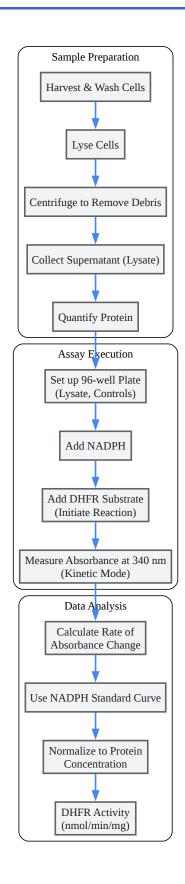


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Caption: Core folic acid metabolic pathway in mammalian cells.

Experimental Workflow for DHFR Activity Assay



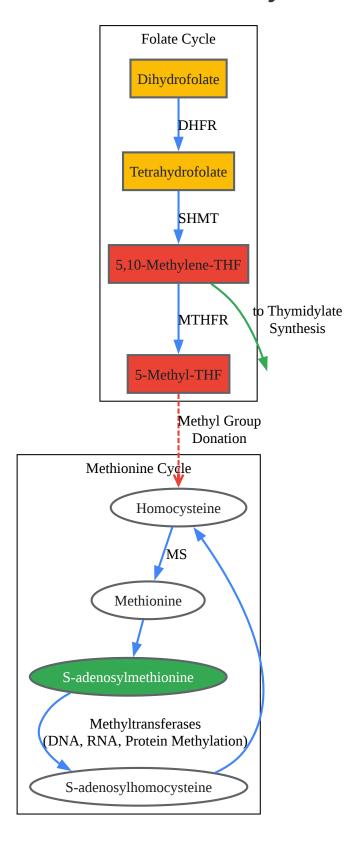


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Caption: Workflow for a colorimetric DHFR activity assay.



Interplay of Folate and Methionine Cycles



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Caption: The intersection of the folate and methionine cycles.

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